Arterolane Maleate

Description

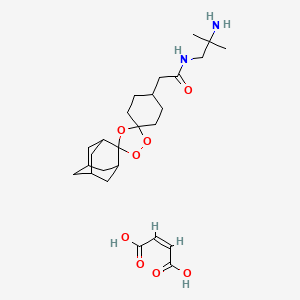

Structure

3D Structure of Parent

Properties

CAS No. |

959520-73-1 |

|---|---|

Molecular Formula |

C26H40N2O8 |

Molecular Weight |

508.6 g/mol |

InChI |

InChI=1S/C22H36N2O4.C4H4O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;5-3(6)1-2-4(7)8/h14-18H,3-13,23H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

SVDSPJJUJMMDFX-BTJKTKAUSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arterolane maleate; OZ-277; RBx-11160; OZ 277; RBx 11160; OZ277; RBx11160 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Arterolane Maleate Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane maleate (formerly known as OZ277) is a synthetic trioxolane antimalarial compound that exhibits rapid schizontocidal activity against all erythrocytic stages of Plasmodium falciparum. Developed as a synthetic alternative to artemisinin derivatives, arterolane offers the advantage of a completely synthetic and scalable manufacturing process, mitigating the supply vulnerabilities associated with plant-derived compounds. This technical guide provides a comprehensive overview of the core mechanisms through which arterolane exerts its potent antiplasmodial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Arterolane's mechanism of action is multifaceted, primarily targeting two vital parasite processes: the disruption of calcium homeostasis through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6 in P. falciparum, and the interference with heme detoxification in the parasite's digestive vacuole.

Dual Mechanism of Action

Inhibition of PfATP6 and Disruption of Calcium Homeostasis

A primary target of arterolane and other peroxide-containing antimalarials is PfATP6, a SERCA-type calcium pump located in the endoplasmic reticulum of the parasite.

Activation and Targeting: The pharmacologically active component of arterolane is its 1,2,4-trioxolane ring structure. It is hypothesized that within the iron-rich environment of the parasite's digestive vacuole, the peroxide bond of the trioxolane is cleaved by ferrous iron (Fe²⁺), a product of hemoglobin digestion. This cleavage generates highly reactive carbon-centered radicals. These radicals are then believed to alkylate and covalently modify various parasite proteins, including PfATP6.

Consequences of PfATP6 Inhibition: The inhibition of PfATP6 disrupts the parasite's ability to maintain low cytosolic calcium concentrations. PfATP6 is crucial for pumping Ca²⁺ from the cytosol into the endoplasmic reticulum, which serves as the main intracellular calcium store. The failure of this pump leads to a sustained elevation of cytosolic Ca²⁺ levels. This disruption of calcium homeostasis has several downstream consequences that are detrimental to the parasite:

-

Aberrant Activation of Calcium-Dependent Protein Kinases (CDPKs): Elevated cytosolic calcium can lead to the dysregulation of a cascade of calcium-dependent signaling pathways, including the activation of CDPKs. These kinases are critical for various essential parasite processes, including microneme secretion for host cell invasion, regulation of the cell cycle, and egress from the infected erythrocyte.

-

Induction of Apoptotic-like Cell Death: Sustained high levels of intracellular calcium are cytotoxic and can trigger programmed cell death pathways in the parasite.

Interference with Heme Detoxification

During its intraerythrocytic stage, P. falciparum digests large amounts of host hemoglobin within its digestive vacuole to obtain amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline structure called hemozoin (the "malaria pigment").

Arterolane, like other quinoline and artemisinin-based antimalarials, is thought to interfere with this detoxification process. The precise mechanism is believed to involve the binding of the drug or its activated radical species to heme, preventing its incorporation into the growing hemozoin crystal. This inhibition of heme polymerization leads to the accumulation of toxic free heme within the digestive vacuole.

Consequences of Heme Detoxification Inhibition: The buildup of free heme is highly toxic to the parasite due to its ability to:

-

Generate Reactive Oxygen Species (ROS): Free heme can catalyze the formation of ROS, which cause oxidative damage to lipids, proteins, and nucleic acids.

-

Destabilize Membranes: Heme can intercalate into and disrupt the integrity of the parasite's membranes, including the digestive vacuole membrane and the parasite's plasma membrane, leading to cell lysis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of arterolane against P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of Arterolane

| P. falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |

| NF54 (chloroquine-sensitive) | 0.54 ± 0.29 | 1.37 ± 0.74 | |

| K1 (chloroquine-resistant) | ~1.24 | ~3.16 |

Table 2: In Vitro Inhibition of PfATP6 by Arterolane (OZ277)

| Target | IC₅₀ (nM) | Experimental System | Reference |

| PfATP6 | 7,700 | Heterologous expression in Xenopus oocytes |

Table 3: Parasite Clearance Parameters for Arterolane Monotherapy (Phase II Clinical Trial)

| Dose | Median Parasite Clearance Time (PCT) (hours) | 90% Parasite Clearance (PC₉₀) (hours) | Reference |

| 100 mg | ~32 | < 24 | |

| 200 mg | ~32 | < 24 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arterolane-Induced Calcium Dysregulation

Caption: Arterolane-mediated inhibition of PfATP6 and subsequent disruption of calcium signaling.

Experimental Workflow: Yeast-Based PfATP6 Inhibition Assay

Caption: Workflow for determining PfATP6 inhibition using a yeast functional rescue assay.

Experimental Workflow: In Vitro β-Hematin Formation Inhibition Assay

Caption: Workflow for the in vitro β-hematin (hemozoin) formation inhibition assay.

Experimental Protocols

Yeast-Based Functional Assay for PfATP6 Inhibition

This protocol is adapted from methodologies developed for screening inhibitors of PfATP6 by heterologous expression in Saccharomyces cerevisiae.

1. Yeast Strain and Plasmid:

-

A yeast strain deficient in its own calcium pumps (e.g., K667) is used, making it hypersensitive to high extracellular calcium concentrations.

-

The codon-optimized full-length PfATP6 gene is cloned into a yeast expression vector (e.g., pYES2).

2. Transformation and Culture:

-

The yeast strain is transformed with the PfATP6-containing plasmid.

-

Transformed yeast are grown in a selective medium to maintain the plasmid.

-

For the assay, yeast are cultured in a calcium-rich medium (e.g., YPD supplemented with 50-100 mM CaCl₂). This high calcium concentration is toxic to the untransformed yeast but is tolerated by the yeast expressing functional PfATP6, which pumps the excess calcium out of the cytosol.

3. Inhibition Assay:

-

A 96-well microplate is prepared with serial dilutions of arterolane maleate.

-

The transformed yeast culture is added to each well.

-

The plate is incubated at 30°C for 24-48 hours.

-

Yeast growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

4. Data Analysis:

-

Growth curves are plotted for each drug concentration.

-

The percentage of growth inhibition relative to a no-drug control is calculated.

-

The IC₅₀ value is determined by fitting the dose-response data to a suitable model.

In Vitro β-Hematin Formation (Heme Polymerization) Inhibition Assay

This protocol outlines a common method to assess the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

1. Reagent Preparation:

-

Hemin Stock Solution: A stock solution of hemin is prepared by dissolving it in dimethyl sulfoxide (DMSO).

-

Acetate Buffer: A sodium acetate buffer is prepared and adjusted to a pH between 4.5 and 5.0 to mimic the acidic environment of the parasite's digestive vacuole.

-

Test Compound: A stock solution of arterolane maleate is prepared in DMSO and serially diluted.

2. Reaction Mixture:

-

In a 96-well microplate, the hemin solution is added to the acetate buffer.

-

The different concentrations of the arterolane dilutions are added to the wells.

-

The final volume in each well is adjusted with the buffer.

3. Incubation:

-

The plate is sealed and incubated at 37°C for 18 to 24 hours to allow for the formation of β-hematin.

4. Quantification of β-Hematin:

-

The plate is centrifuged to pellet the insoluble β-hematin.

-

The supernatant, containing unreacted heme, is carefully removed.

-

The pellet is washed with DMSO to remove any residual unreacted heme.

-

The washed β-hematin pellet is then dissolved in a solution of sodium hydroxide (NaOH) to convert it back to monomeric heme.

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 405 nm.

5. Data Analysis:

-

The amount of β-hematin formed at each drug concentration is quantified by comparing the absorbance to a standard curve of known heme concentrations.

-

The percentage of inhibition is calculated relative to a no-drug control.

-

The IC₅₀ value, the concentration of the drug that inhibits 50% of β-hematin formation, is determined from the dose-response curve.

Resistance Mechanisms

While specific resistance mechanisms to arterolane are not as extensively characterized as those for artemisinins, the similarity in their core structure and proposed targets suggests potential for cross-resistance. Mutations in the PfATP6 gene have been associated with altered susceptibility to artemisinins and are therefore prime candidates for conferring reduced sensitivity to arterolane.

Key PfATP6 Mutations of Interest:

-

L263E: This mutation has been shown to confer variable resistance to artemisinins in parasites.

-

S769N: This mutation has been linked to increased IC₅₀ values for artemether in some studies, although its role in artemisinin resistance is still debated.

-

A623E: This mutation, often in combination with S769N, has been associated with in vitro resistance to artemether.

It is plausible that these or other mutations in PfATP6 could reduce the binding affinity or the alkylation efficiency of activated arterolane, thereby diminishing its inhibitory effect on the calcium pump. Further research is needed to definitively link specific PfATP6 mutations to arterolane resistance and to explore other potential resistance mechanisms, such as altered drug metabolism or efflux.

Conclusion

Arterolane maleate's efficacy against P. falciparum stems from a dual mechanism of action that simultaneously cripples two of the parasite's essential survival pathways. By inhibiting PfATP6, it triggers a catastrophic failure of calcium homeostasis, leading to widespread cellular dysfunction. Concurrently, its interference with heme detoxification results in the accumulation of a potent cellular toxin. This two-pronged attack likely contributes to its rapid parasite clearance and high efficacy. A thorough understanding of these mechanisms is paramount for the strategic deployment of arterolane in combination therapies, for monitoring the emergence of potential resistance, and for the rational design of next-generation antimalarials targeting similar pathways.

Arterolane Maleate: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arterolane, a synthetic ozonide, represents a significant advancement in antimalarial therapy, offering a potent alternative to artemisinin-based treatments. This technical guide provides an in-depth exploration of the synthesis and chemical properties of its maleate salt, Arterolane Maleate. The document details the synthetic pathway, including a key stereoselective 1,3-dipolar cycloaddition, and outlines the methodologies for its preparation. A comprehensive overview of its chemical and physical characteristics is presented, supported by tabulated quantitative data. Furthermore, this guide elucidates the proposed mechanism of action, involving heme-mediated activation and the generation of cytotoxic radicals, visualized through a detailed signaling pathway diagram. Experimental workflows for synthesis and analysis are also provided to aid in practical application and further research.

Introduction

Arterolane, also known as OZ277, is a synthetic 1,2,4-trioxolane antimalarial agent.[1] Developed as a response to the growing concern of artemisinin resistance, Arterolane offers a novel and effective treatment for uncomplicated Plasmodium falciparum malaria.[2] Its formulation as a maleate salt, Arterolane Maleate, enhances its pharmaceutical properties.[3] This guide serves as a technical resource for professionals engaged in the research and development of antimalarial drugs, providing detailed information on the synthesis, chemical properties, and mechanism of action of Arterolane Maleate.

Synthesis of Arterolane Maleate

The synthesis of Arterolane is a multi-step process culminating in the formation of the maleate salt. The core of the synthesis involves the creation of the 1,2,4-trioxolane ring system via a stereoselective 1,3-dipolar cycloaddition.

Synthetic Pathway Overview

The overall synthetic scheme for Arterolane Maleate can be conceptualized as follows:

Caption: Synthetic workflow for Arterolane Maleate.

Experimental Protocols

Step 1: Generation of the Carbonyl Ylide Intermediate

The synthesis initiates with the ozonolysis of the O-methyl ketoxime of adamantanone.[4][5] This reaction generates a highly reactive carbonyl ylide intermediate.

-

Materials: Adamantanone O-methyloxime, Ozone (O₃), Carbon tetrachloride (CCl₄).

-

Procedure: A solution of adamantanone O-methyloxime in CCl₄ is cooled to 0 °C. A stream of ozone is then bubbled through the solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess ozone is removed by purging with nitrogen.[6]

Step 2: 1,3-Dipolar Cycloaddition

The generated carbonyl ylide undergoes a stereoselective 1,3-dipolar cycloaddition with a cyclohexanone derivative to form the core dispiro 1,2,4-trioxolane structure.[4]

-

Materials: Carbonyl ylide solution (from Step 1), Cyclohexanone derivative.

-

Procedure: The solution of the cyclohexanone derivative is added to the carbonyl ylide solution at 0 °C. The reaction mixture is stirred until the cycloaddition is complete.[6]

Step 3: Side-chain Addition and Formation of Arterolane (Free Base)

The side chain is introduced by reacting the trioxolane intermediate with a suitable precursor. This typically involves the conversion of a functional group on the cyclohexane ring to an acetic acid, followed by amidation.

-

Procedure for Amidation: The trioxolane acetic acid derivative is reacted with 1,2-diamino-2-methylpropane in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dimethylformamide (DMF) followed by reaction in chloroform (CHCl₃) to yield the Arterolane free base.[4]

Step 4: Formation of Arterolane Maleate

The final step is the formation of the maleate salt to improve the drug's stability and solubility.

-

Materials: Arterolane (free base), Maleic acid, Ethanol, n-Heptane.

-

Procedure: Arterolane free base is dissolved in ethanol. A solution of maleic acid in ethanol is added, and the mixture is stirred. n-Heptane is then added to precipitate the Arterolane Maleate salt. The product is collected by filtration, washed with n-heptane, and dried under vacuum.[3]

Chemical Properties of Arterolane Maleate

A thorough understanding of the chemical and physical properties of Arterolane Maleate is crucial for its formulation and development.

General Properties

| Property | Value | Reference |

| Chemical Name | cis-adamantane-2-spiro-3'-8'-[[[(2'-amino-2' methylpropyl) amino] carbonyl] methyl] 1',2',4'-trioxaspiro [4.5] decane hydrogen maleate | [3] |

| Molecular Formula | C₂₆H₄₀N₂O₈ | [3][7] |

| Molecular Weight | 508.61 g/mol | [3][7] |

| Appearance | Colorless solid | [8] |

| CAS Number | 959520-73-1 | [3] |

Physicochemical Properties

| Property | Value/Information | Reference |

| Melting Point | 149 °C (decomposition) | [3][8] |

| Solubility | Improved solubility in aqueous and polar aprotic solvents (e.g., DMSO) compared to the free base. Specific quantitative data is not readily available in the reviewed literature. | [5] |

| pKa | Not explicitly found in the searched literature. The presence of a primary amine suggests a basic pKa. |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.05-1.11 (2H, m), 1.18 (6H, s), 1.64-1.89 (21H, m), 2.07 (2H, d), 3.21 (2H, d), 6.06 (2H, d), 7.797 (2H, bs), 8.07 (1H, t) | [3][8] |

| Mass Spectrometry (M⁺+1) | 393.5 (for the free base) | [3][8] |

Stability

Arterolane Maleate has been shown to be a stable compound, a desirable characteristic for a pharmaceutical agent.[3] Stability-indicating HPLC methods have been developed to assess its stability under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[9][10] These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][11][12]

Experimental Protocol: Stability Indicating RP-HPLC Method

-

Column: C18 column (e.g., Thermo Hypersil 100nm × 4.6mm × 5µm).[9]

-

Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (e.g., 50:50 v/v).[9]

-

Flow Rate: 1.0 ml/min.[9]

-

Detection: UV detection at 290 nm.[9]

-

Stress Conditions:

-

Acid Degradation: 0.1 N HCl

-

Base Degradation: 0.1 N NaOH

-

Oxidative Degradation: 3% H₂O₂

-

Thermal Degradation: Heat exposure

-

Photolytic Degradation: UV light exposure

-

Mechanism of Action

The antimalarial activity of Arterolane is attributed to its 1,2,4-trioxolane (ozonide) ring system. The proposed mechanism of action involves the reductive activation of the peroxide bond by ferrous heme (Fe(II)-heme), which is produced during the digestion of hemoglobin by the malaria parasite within its food vacuole.[1][13]

This activation leads to the generation of carbon-centered radicals.[1][13] These highly reactive radical species are thought to be the primary cytotoxic agents, leading to the alkylation of heme and essential parasite proteins, ultimately causing parasite death.[1][3]

Caption: Proposed mechanism of action of Arterolane.

Conclusion

Arterolane Maleate is a testament to the power of synthetic chemistry in addressing global health challenges. Its well-defined synthesis, favorable chemical properties, and potent mechanism of action make it a valuable tool in the fight against malaria. This technical guide provides a foundational understanding for researchers and developers, aiming to facilitate further innovation in the field of antimalarial drug discovery. The detailed protocols and compiled data serve as a practical resource for the synthesis, characterization, and evaluation of this important pharmaceutical compound.

References

- 1. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arterolane Maleate | C26H40N2O8 | CID 44139912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. www3.paho.org [www3.paho.org]

- 13. Probing the antimalarial mechanism of artemisinin and OZ277 (arterolane) with nonperoxidic isosteres and nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Arterolane Maleate: A Synthetic Endoperoxide Antimalarial - A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arterolane maleate, a synthetic trioxolane, represents a significant advancement in the fight against malaria, offering a chemically stable and scalable alternative to artemisinin-based therapies. Developed as a fixed-dose combination with piperaquine phosphate, and marketed as Synriam™, this therapeutic agent has demonstrated high efficacy in treating uncomplicated Plasmodium falciparum malaria. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the comprehensive clinical development program of Arterolane Maleate, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction: The Need for a Synthetic Alternative

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel antimalarial agents. For years, artemisinin-based combination therapies (ACTs) have been the cornerstone of malaria treatment. However, the reliance on the botanical source of artemisinin, Artemisia annua, presents challenges related to supply chain stability and cost fluctuations.[1][2] This created an urgent need for a fully synthetic antimalarial with a similar rapid onset of action.

Discovery and Initial Development

Arterolane, also known as OZ277 or RBx 11160, was discovered through a collaborative drug discovery project funded by the non-profit organization, Medicines for Malaria Venture (MMV).[3] The project, involving researchers from the US, UK, Switzerland, and Australia, aimed to identify a new chemical entity that could overcome the limitations of artemisinin. The discovery of Arterolane, a stable synthetic ozonide, was a significant breakthrough and was first reported in Nature in 2004.

Initially, MMV partnered with the Indian pharmaceutical company Ranbaxy Laboratories in 2003 for its development.[4] However, in 2007, MMV withdrew its support after investing $20 million, citing disappointing initial results and a shift in portfolio priorities.[3][5] Ranbaxy, however, continued the development of Arterolane independently, focusing on a fixed-dose combination with piperaquine phosphate.[3][4]

Mechanism of Action

Arterolane maleate is a synthetic trioxolane peroxide.[6] Its antimalarial action is believed to be initiated by the reductive cleavage of the endoperoxide bridge by heme, which is released during the digestion of hemoglobin by the malaria parasite within infected erythrocytes.[3][7] This reaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins, leading to parasite death.[7] While the precise molecular targets are still under investigation, it is understood to act as an adenosine triphosphatase inhibitor.[8] This rapid parasiticidal activity is effective against all blood stages of Plasmodium falciparum.[9][10]

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed Mechanism of Action of Arterolane Maleate.

Synthesis

The chemical synthesis of Arterolane is a key advantage, as it allows for large-scale production independent of agricultural factors.[1][11] The core of its synthesis involves a stereoselective 1,3-dipolar cycloaddition of a carbonyl ylide to a cyclohexanone.[12][13] This method allows for the efficient construction of the characteristic trioxolane ring structure.

The generalized synthetic workflow is depicted below:

Figure 2: Generalized Synthetic Workflow for Arterolane Maleate.

Preclinical and Clinical Development

Ranbaxy (now Sun Pharmaceutical Industries) conducted a comprehensive development program for Arterolane Maleate in a fixed-dose combination with Piperaquine Phosphate (PQP). Piperaquine, a long-acting bisquinoline, complements the rapid but short-acting profile of Arterolane, preventing recrudescence.[6][9]

Preclinical Studies

Preclinical efficacy models using Swiss mice infected with the rodent-specific malaria parasite, Plasmodium berghei, demonstrated that Arterolane was more potent than standard antimalarial drugs such as chloroquine, mefloquine, and artesunate.[6]

Clinical Trials

The clinical development of Arterolane Maleate, both as a monotherapy and in combination with piperaquine, progressed through Phase I, II, and III trials.

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Arterolane Maleate.[14][15] These studies evaluated single rising oral doses (from 25 mg to 600 mg) and multiple oral dose regimens (25 mg, 50 mg, 100 mg, and 200 mg) administered once daily for seven days.[14] The drug was found to be well-tolerated.[4][14]

A key Phase II, multicenter, randomized, double-blind, dose-finding trial evaluated the efficacy and safety of Arterolane monotherapy in patients with uncomplicated P. falciparum malaria.[16]

Experimental Protocol: Phase II Dose-Finding Study (NCT00362050) [16]

-

Objective: To assess the efficacy and safety of three different doses of Arterolane monotherapy.

-

Study Design: Randomized, double-blind, multicenter, parallel-group.

-

Patient Population: 230 patients aged 13-65 years with asexual P. falciparum parasite density of 1,000-100,000 parasites/µL.

-

Intervention:

-

Group 1: 50 mg Arterolane once daily for 7 days (n=78)

-

Group 2: 100 mg Arterolane once daily for 7 days (n=76)

-

Group 3: 200 mg Arterolane once daily for 7 days (n=76)

-

-

Primary Endpoint: Median time to 90% parasite clearance (PC90).

-

Follow-up: 28 days.

The results of this study indicated that the 100 mg and 200 mg doses were more effective in terms of parasite clearance.[16] However, monotherapy was associated with a high rate of recrudescence, reinforcing the need for a combination with a long-acting partner drug.[17]

Another Phase II study evaluated the combination of Arterolane Maleate (150 mg) and Piperaquine Phosphate (750 mg) against artemether-lumefantrine (Coartem®).[9]

Experimental Protocol: Phase II Combination Therapy Study (CTRI/2007/091/000031) [9]

-

Objective: To assess the antimalarial efficacy and safety of the Arterolane-Piperaquine combination.

-

Study Design: Open-label, randomized, multicentric, parallel group.

-

Patient Population: 240 patients with P. falciparum monoinfection and parasite densities from 1,000 to 100,000 asexual parasites/µL.

-

Intervention:

-

AM-PQP group: 150 mg Arterolane Maleate and 750 mg Piperaquine Phosphate once daily for 3 days (n=160).

-

Coartem group: Artemether-lumefantrine twice daily for 3 days (n=80).

-

-

Primary Endpoints: Polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) on day 28, parasite clearance time (PCT), and fever clearance time (FCT).

-

Follow-up: 28 days.

A large-scale, multicenter, randomized, double-blind, comparative Phase III trial was conducted across Asia and Africa to confirm the efficacy and safety of the Arterolane-Piperaquine fixed-dose combination.[2]

Experimental Protocol: Phase III Confirmatory Study (CTRI/2009/091/000101) [2]

-

Objective: To compare the efficacy and safety of Arterolane-Piperaquine with artemether-lumefantrine.

-

Study Design: Multicenter, randomized, double-blind, comparative, parallel-group.

-

Patient Population: 1072 adolescent and adult patients (12-65 years) with uncomplicated P. falciparum monoinfection.

-

Intervention:

-

AM-PQP group: Fixed-dose combination of 150 mg Arterolane Maleate and 750 mg Piperaquine Phosphate once daily for 3 days (n=714).

-

A-L group: Fixed-dose combination of 20 mg artemether and 120 mg lumefantrine twice daily for 3 days (n=358).

-

-

Primary Endpoint: PCR-corrected ACPR on day 28.

-

Follow-up: 42 days.

Summary of Clinical Trial Data

The following tables summarize the key efficacy data from the Phase II and Phase III combination therapy trials.

Table 1: Key Efficacy Outcomes of Phase II Combination Therapy Study [9]

| Parameter | Arterolane-Piperaquine (n=160) | Artemether-Lumefantrine (n=80) |

| PCR-Corrected ACPR on Day 28 | 100% | 98.7% |

| Median Parasite Clearance Time | 30 hours | 30 hours |

| Median Fever Clearance Time | 24 hours | 24 hours |

Table 2: Key Efficacy Outcomes of Phase III Confirmatory Study [2]

| Population | Endpoint | Arterolane-Piperaquine (n=714) | Artemether-Lumefantrine (n=358) |

| Intent-to-Treat (ITT) | Day 28 PCR-Corrected ACPR | 92.86% | 92.46% |

| Per-Protocol (PP) | Day 28 PCR-Corrected ACPR | 99.25% | 99.07% |

| ITT | Day 42 PCR-Corrected ACPR | 90.48% | 91.34% |

The clinical trial data consistently demonstrated that the fixed-dose combination of Arterolane Maleate and Piperaquine Phosphate has a comparable efficacy and safety profile to the gold standard artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria.[2][11] The cure rate was over 95%.[1][3]

Regulatory Approval and Market Introduction

Following the successful completion of clinical trials, Ranbaxy Laboratories received approval from the Drugs Controller General of India (DCGI) to market the Arterolane/Piperaquine combination.[1][3] The drug was launched in India on World Malaria Day, April 25, 2012, under the brand name Synriam™.[1][11] Subsequently, in 2014, Ranbaxy received marketing authorization in several African countries, including Nigeria, Uganda, Senegal, Cameroon, Guinea, Kenya, and Ivory Coast.[5][11]

The development and approval of Synriam™ was a significant milestone, representing India's first new chemical entity for malaria.[11]

The overall development timeline is visualized below:

Figure 3: Development and Approval Timeline of Arterolane Maleate.

Conclusion

The journey of Arterolane Maleate from a promising synthetic ozonide to a key component of an effective antimalarial combination therapy is a testament to persistent drug development efforts. Its synthetic origin addresses the critical need for a stable and affordable supply of potent antimalarials. The comprehensive preclinical and clinical evaluation has established the efficacy and safety of the Arterolane Maleate and Piperaquine Phosphate combination, providing a valuable alternative to traditional artemisinin-based therapies in the global effort to combat malaria.

References

- 1. downtoearth.org.in [downtoearth.org.in]

- 2. A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate-Piperaquine Phosphate vs Artemether-Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. mmv.org [mmv.org]

- 5. Arterolane - Wikipedia [en.wikipedia.org]

- 6. Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arterolane/piperaquine - Sun Pharmaceutical Industries - AdisInsight [adisinsight.springer.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Arterolane, a new synthetic trioxolane for treatment of uncomplicated Plasmodium falciparum malaria: a phase II, multicenter, randomized, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Arterolane Maleate Analogues

For Researchers, Scientists, and Drug Development Professionals

Arterolane, a synthetic ozonide, represents a significant advancement in the fight against malaria, offering a potent alternative to artemisinin-based therapies. Its unique 1,2,4-trioxolane scaffold is the cornerstone of its antiplasmodial activity. Understanding the intricate relationship between the structure of Arterolane and its biological function is paramount for the rational design of next-generation antimalarials with improved efficacy, safety, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Arterolane maleate and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Structural Insights and Key Pharmacophoric Features

The antimalarial activity of Arterolane and its analogues is intrinsically linked to the peroxide bond within the trioxolane ring. The prevailing mechanism of action involves the intraparasitic activation of this bond by ferrous heme, a byproduct of hemoglobin digestion by the malaria parasite. This interaction generates carbon-centered radicals that are thought to alkylate parasite proteins and other biomolecules, leading to parasite death.[1] The SAR studies of Arterolane analogues have focused on modifying key regions of the molecule to optimize its antiplasmodial potency, metabolic stability, and pharmacokinetic properties.

The core structure of Arterolane is a dispiro-1,2,4-trioxolane, featuring a spiroadamantane and a substituted spirocyclohexane moiety. The adamantane group is considered essential for activity, providing steric bulk that likely influences the molecule's interaction with biological targets and protects the peroxide bond from premature degradation.[2][3][4][5] Modifications have primarily centered on the cyclohexane ring and the appended side chain, revealing critical insights into the features that govern efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the in vitro antiplasmodial activity, in vivo efficacy, and pharmacokinetic parameters of Arterolane and its key analogues.

Table 1: In Vitro Antiplasmodial Activity of Arterolane Analogues against Plasmodium falciparum

| Compound | Modification | Strain | IC50 (nM) | Reference |

| Arterolane (OZ277) | - | NF54 | 0.54 ± 0.29 | [6] |

| K1 | ~1.2 | [6] | ||

| Deoxyarterolane | Non-peroxidic isostere | NF54 | 5200 ± 380 | [6] |

| Analogue 2i | 4-aminopiperidine side chain | W2 | Potent (low nM) | |

| Analogue 12i | trans-3"-substituted 4-aminopiperidine | W2 | Potent (low nM) | |

| Analogue 2d | cis-4"-substituted side chain | W2 | Potent | [7] |

| Analogue 12d | trans-3"-substituted side chain | W2 | Potent | [7] |

| Analogue 2g | cis-4"-substituted side chain | W2 | Potent | [7] |

| Analogue 12g | trans-3"-substituted side chain | W2 | Potent | [7] |

| Analogue 12c | trans-3"-substituted side chain | W2 | Potent | [7] |

| Analogue 2c | cis-4"-substituted side chain | W2 | Potent | [7] |

Table 2: In Vivo Efficacy of Arterolane Analogues against Plasmodium berghei in Mice

| Compound | Dose (mg/kg/day) | Dosing Schedule | Outcome | Reference |

| Arterolane (2a) | 4 | 4 days, oral | 50% curative dose (PD50) ~4 mg/kg/day | [7] |

| Analogue 12a | 6 | 4 days, oral | PD50 ~6 mg/kg/day | [7] |

| Analogue 2i | 4 | 4 days, oral | Cured all animals | |

| Analogue 12i | 4 | 4 days, oral | Cured all animals | |

| Analogue 2d | 6 | 4 days, oral | Fully effective | [7] |

| Analogue 12d | 6 | 4 days, oral | Minimally effective | [7] |

| Analogue 2g | 6 | 4 days, oral | Fully effective | [7] |

| Analogue 12g | 6 | 4 days, oral | Failed | [7] |

| Analogue 12c | 6 | 4 days, oral | Full cure | [7] |

| Analogue 2c | 6 | 4 days, oral | Ineffective | [7] |

Table 3: Pharmacokinetic Parameters of Arterolane Maleate in Humans

| Parameter | Value | Condition | Reference |

| Tmax (h) | 2-3 (initial peak), ~5 (secondary peak) | Single oral dose in healthy subjects | [8] |

| t½ (h) | 2-4 | Single oral dose in healthy subjects | [8][9] |

| AUC(0-8h) on day 0/day 6 | Dose-dependent increase | Multiple oral doses in patients | [10] |

Key Structure-Activity Relationship Findings

Systematic modifications of the Arterolane scaffold have yielded several crucial SAR insights:

-

The Peroxide Bond is Essential: Non-peroxidic isosteres of Arterolane are devoid of significant antiplasmodial activity, confirming the critical role of the 1,2,4-trioxolane ring in the mechanism of action.[2][6]

-

The Spiroadamantane Moiety is Crucial: Analogues lacking the spiroadamantane group exhibit dramatically reduced in vitro and in vivo activity.[2][3][5]

-

Cyclohexane Substituents Modulate In Vivo Efficacy: While the structure and stereochemistry of substituents on the cyclohexane ring have a limited impact on in vitro potency, they significantly affect in vivo efficacy.[11]

-

Weakly Basic Functional Groups are Key for In Vivo Activity: The presence of a weakly basic amine in the side chain is essential for high in vivo antimalarial efficacy, although not strictly required for in vitro potency.[11] This is likely due to improved pharmacokinetic properties.

-

Regioisomers Exhibit Divergent In Vivo Efficacy: A systematic study of regioisomeric analogues, comparing the canonical cis-4"-substituted to the novel trans-3"-substituted trioxolanes, revealed that while in vitro activities were remarkably similar, their in vivo efficacies could differ dramatically.[7][12] This highlights the profound impact of subtle structural changes on the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, some trans-3" analogues outperformed Arterolane itself, achieving cures in mice after a single oral dose.[7][12]

-

Amino Group Substitution Influences Metabolic Stability: Studies on the next-generation ozonide, artefenomel (OZ439), have shown that primary and secondary amino ozonides possess greater metabolic stability than their tertiary amino counterparts. This correlates with their higher pKa and lower log D7.4 values.[13]

-

Polarity and In Vivo Efficacy: For primary amino ozonides, the addition of polar functional groups tended to decrease in vivo antimalarial efficacy.[13] In contrast, for tertiary amino ozonides, the introduction of polar groups with H-bond donors increased metabolic stability but also decreased in vivo efficacy.[13]

-

Cyclic Substructures Enhance Efficacy: Primary and tertiary amino ozonides incorporating cycloalkyl and heterocyclic substructures were generally superior to their acyclic counterparts.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following sections outline the methodologies for key assays cited in the SAR studies of Arterolane analogues.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the inhibition of parasite DNA replication as an indicator of antiplasmodial activity.

Materials:

-

Plasmodium falciparum culture (e.g., NF54, K1, W2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, and gentamicin)

-

96-well black microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Test compounds and reference antimalarials (e.g., chloroquine, artemisinin)

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium in a separate 96-well plate.

-

Parasite Culture: Synchronize parasite cultures to the ring stage.

-

Assay Setup: Add 90 µL of a 2% parasitemia, 2% hematocrit parasite culture to each well of the 96-well black microplate.

-

Add 10 µL of the serially diluted compounds to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and provides a measure of the compound's toxicity to mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds

-

Incubator (37°C, 5% CO₂)

-

Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include vehicle-treated (control) wells.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can be calculated as the ratio of CC50 to the antiplasmodial IC50.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of Arterolane and a typical workflow for antimalarial drug discovery.

Caption: Proposed mechanism of action for Arterolane.

Caption: A generalized workflow for antimalarial drug discovery.

Conclusion

The structural activity relationship of Arterolane maleate and its analogues provides a compelling case study in modern medicinal chemistry. The journey from the initial discovery of the dispiro-1,2,4-trioxolane scaffold to the nuanced understanding of how subtle stereochemical and substituent changes can dramatically influence in vivo efficacy underscores the importance of a multi-parameter optimization approach in drug development. The insights gained from these SAR studies, particularly the critical role of weakly basic side chains and the potential of regioisomeric scaffolds, offer promising avenues for the design of new, potent, and druggable antimalarial agents. This ongoing research is vital in the global effort to combat malaria and overcome the challenge of drug resistance.

References

- 1. Relationship between antimalarial activity and heme alkylation for spiro- and dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and pharmacodynamics of arterolane maleate following multiple oral doses in adult patients with P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

Arterolane Maleate in Plasmodium falciparum: A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane maleate, a synthetic trioxolane derivative (also known as OZ277), is a potent, fast-acting antimalarial agent effective against all blood stages of Plasmodium falciparum.[1][2] Developed as an alternative to artemisinin-based therapies, Arterolane is a critical component in the fight against drug-resistant malaria. This technical guide provides an in-depth overview of the current understanding of Arterolane's molecular targets within P. falciparum, its proposed mechanism of action, and the experimental approaches used to elucidate these details.

Mechanism of Action

The antimalarial activity of Arterolane, like other endoperoxide-containing drugs, is predicated on its activation by intraparasitic iron. The generally accepted mechanism involves the reductive cleavage of the endoperoxide bridge by ferrous iron (Fe²⁺), which is available in the parasite's food vacuole as a byproduct of hemoglobin digestion. This reaction generates highly reactive carbon-centered radicals that subsequently alkylate and damage a multitude of parasite proteins, ultimately leading to parasite death.[3][4]

While the action of these radicals is thought to be widespread, research has also focused on identifying specific, high-affinity protein targets that may be central to the drug's efficacy.

Primary Putative Target: PfATP6

The P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6, has been a major focus of investigation as a potential target for Arterolane and other artemisinin-based antimalarials.[3] PfATP6 is crucial for maintaining calcium homeostasis within the parasite, and its disruption is lethal.

However, studies have shown that Arterolane inhibits PfATP6 with a significantly lower potency (apparent half-maximal inhibitory constant, Ki = 7,700 nM) compared to artemisinin (Ki = 79 nM). This considerable difference in inhibitory concentration suggests that while Arterolane does interact with PfATP6, it may not be its primary or sole target. Further supporting this, in vitro studies have demonstrated antagonism between Arterolane and artesunate, hinting at different or more complex mechanisms of action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and activity of Arterolane Maleate against P. falciparum.

Table 1: In Vitro Efficacy of Arterolane (OZ277) against P. falciparum Strains

| P. falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) |

| NF54 (Chloroquine-sensitive) | 0.54 ± 0.29 | ~1.37 |

| K1 (Chloroquine-resistant) | Not specified, but stated to vary by no more than 2.3-fold from NF54 | - |

Data sourced from in vitro studies.[5]

Table 2: Clinical Efficacy of Arterolane Maleate-Piperaquine Phosphate (AM-PQP) Combination Therapy

| Parameter | AM-PQP | Artemether-Lumefantrine (A-L) |

| Median Parasite Clearance Time (hours) | 30 | 30 |

| PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) on Day 28 (Intent-to-Treat Population) | 92.86% | 92.46% |

| PCR-Corrected ACPR on Day 28 (Per-Protocol Population) | 99.25% | 99.07% |

Data from a Phase 3 clinical trial in adolescent and adult patients.[6][7]

Table 3: Inhibitory Activity against PfATP6

| Compound | Apparent Ki (nM) |

| Arterolane (OZ277) | 7,700 |

| Artemisinin | 79 |

This data highlights the lower in vitro potency of Arterolane against PfATP6 compared to artemisinin.

Experimental Protocols

PfATP6 Inhibition Assay (Yeast-Based Heterologous Expression)

A common method to assess the inhibition of PfATP6 involves its heterologous expression in a yeast model, such as Saccharomyces cerevisiae.[8][9][10][11]

Objective: To determine the inhibitory concentration (IC₅₀) or inhibitory constant (Ki) of a compound against PfATP6.

Methodology:

-

Yeast Strain Preparation: A yeast strain deficient in its endogenous calcium pumps (e.g., K667) is transformed with a plasmid vector containing the coding sequence for P. falciparum ATP6 (PfATP6). A control strain expressing a mammalian orthologue (e.g., SERCA1a) or an empty vector is also prepared.

-

Culture and Compound Exposure:

-

A single colony of the transformed yeast is grown in a selective medium to the stationary phase.

-

The culture is then diluted in a suitable medium (e.g., YPD) supplemented with a specific concentration of calcium.

-

The test compound (Arterolane Maleate) is added in a serial dilution to a 96-well plate.

-

The yeast culture is added to the wells containing the compound.

-

-

Growth Inhibition Measurement: The plates are incubated, and yeast growth is monitored over time, typically by measuring the optical density at 600 nm (OD₆₀₀).

-

Data Analysis: The growth inhibition data is plotted against the compound concentration, and the IC₅₀ value is calculated using a suitable nonlinear regression model.

Proteomic Approaches for Target Identification

While specific proteomic studies for Arterolane are not widely published, general methodologies are well-established for identifying drug targets in P. falciparum.

1. Affinity-Based Protein Profiling (AfBPP):

-

Principle: This method uses a chemically modified version of the drug (a "bait") that is immobilized on a solid support (e.g., beads). The bait is incubated with parasite lysate, and proteins that bind to the drug are "pulled down" and subsequently identified by mass spectrometry.

-

Workflow:

-

Synthesis of an Arterolane analogue with a reactive handle for immobilization.

-

Immobilization of the analogue onto beads.

-

Incubation of the beads with P. falciparum lysate.

-

Washing to remove non-specifically bound proteins.

-

Elution of specifically bound proteins.

-

Protein identification using LC-MS/MS.

-

2. Thermal Proteome Profiling (TPP):

-

Principle: TPP leverages the fact that the binding of a drug can stabilize its target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected on a proteome-wide scale.

-

Workflow:

-

Treatment of intact parasite cells or lysate with Arterolane Maleate or a vehicle control.

-

Aliquoting the samples and heating each aliquot to a different temperature across a defined range.

-

Separation of soluble and aggregated proteins by centrifugation.

-

Analysis of the soluble protein fraction from each temperature point by quantitative mass spectrometry.

-

Plotting the abundance of each protein as a function of temperature to generate a melting curve.

-

Identifying proteins with a significant shift in their melting curve in the drug-treated samples compared to the control.

-

Visualizations

Caption: Proposed mechanism of action for Arterolane Maleate in P. falciparum.

Caption: A generalized workflow for identifying drug targets using Thermal Proteome Profiling.

Signaling Pathways

Currently, there is a lack of specific evidence detailing the direct modulation of particular signaling pathways in P. falciparum by Arterolane Maleate. The primary mechanism of action, involving the generation of reactive radicals and widespread protein alkylation, suggests a broad, non-specific disruption of cellular processes rather than the targeted inhibition or activation of a single signaling cascade. The observed inhibition of PfATP6 does point to a potential disruption of calcium signaling, a critical regulatory network in the parasite.[12][13] However, given the low potency of this interaction, the overall contribution to the drug's efficacy remains an area for further investigation. Future research employing techniques like phosphoproteomics on Arterolane-treated parasites could provide more direct insights into its effects on parasite signaling networks.

Conclusion

Arterolane Maleate is a vital antimalarial drug with a complex mechanism of action. While the generation of reactive radicals leading to widespread protein damage is the cornerstone of its activity, the specific protein targets that are most critical to its parasiticidal effect are still being fully elucidated. PfATP6 has been investigated as a potential target, but the evidence suggests it is not the primary site of action. Advanced proteomic techniques like Thermal Proteome Profiling and Affinity-Based Protein Profiling hold the key to comprehensively mapping the direct molecular targets of Arterolane in P. falciparum. A deeper understanding of these targets will be invaluable for the development of next-generation antimalarials and for managing the emergence of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-Generation Antimalarial Drugs: Hybrid Molecules as a New Strategy in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate-Piperaquine Phosphate vs Artemether-Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arterolane maleate plus piperaquine phosphate for treatment of uncomplicated Plasmodium falciparum malaria: a comparative, multicenter, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. DSpace [scholarshare.temple.edu]

- 11. journals.asm.org [journals.asm.org]

- 12. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Post-translational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

Preclinical Safety and Toxicology of Arterolane Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Arterolane is a synthetic peroxide that is active against the blood stages of Plasmodium falciparum. Its mechanism of action is believed to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite, leading to the generation of reactive oxygen species and subsequent alkylation of parasite proteins.[1] Given its novel structure and mechanism, a thorough preclinical safety evaluation is critical to de-risk its development for human use. This document outlines the key areas of such an evaluation.

Single-Dose and Repeated-Dose Toxicity

Detailed quantitative data from single-dose (acute) and repeated-dose (sub-chronic to chronic) toxicity studies in animals, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for arterolane maleate. However, clinical studies in healthy volunteers have investigated single oral doses up to 600 mg and multiple daily doses up to 200 mg for 7 days, with all doses being well-tolerated.[2][3] The incidence of adverse events in these clinical trials was similar between the arterolane and placebo groups.[2][3]

Table 1: Hypothetical Summary of Repeated-Dose Toxicity Findings (Rodent Model)

| Dose Group (mg/kg/day) | Key Observations | Potential Target Organs | NOAEL (mg/kg/day) |

| Control (Vehicle) | No treatment-related findings | - | - |

| Low Dose | No treatment-related findings | - | [Value Not Available] |

| Mid Dose | [e.g., Slight changes in liver enzymes] | [e.g., Liver] | |

| High Dose | [e.g., Histopathological changes in liver, decreased body weight gain] | [e.g., Liver, Hematopoietic system] |

Note: This table is illustrative and not based on actual reported data for Arterolane Maleate, which is not publicly available.

Experimental Protocol: Standard 28-Day Repeated-Dose Oral Toxicity Study in Rodents

A standard protocol for a 28-day repeated-dose oral toxicity study in a rodent species (e.g., Sprague-Dawley rats) would typically involve the following:

-

Test System: Male and female rats, typically 5-6 weeks old at the start of the study.

-

Group Size: 10 animals/sex/group.

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection is based on acute toxicity data and dose-range-finding studies.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight: Recorded weekly.

-

Food Consumption: Measured weekly.

-

Ophthalmology: Examination prior to and at the end of the study.

-

Clinical Pathology: Hematology, coagulation, and serum biochemistry parameters are assessed at termination.

-

Necropsy: Gross pathological examination of all animals.

-

Organ Weights: Key organs are weighed.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in lower dose groups.

-

Workflow for a 28-day repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests evaluates the cardiovascular, respiratory, and central nervous systems.[4][5] While specific preclinical safety pharmacology data for arterolane are not publicly available, clinical trials have monitored cardiovascular parameters. Some studies of the fixed-dose combination of arterolane maleate and piperaquine phosphate reported instances of prolonged QT interval, though the incidence was low.[2]

Experimental Protocols: Core Safety Pharmacology Studies

-

Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are conducted to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are used to evaluate the potential for QT interval prolongation.

-

Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents is used to assess behavioral and neurological effects.

-

Respiratory System: Whole-body plethysmography in conscious rodents is typically used to measure respiratory rate and tidal volume.

Core battery of safety pharmacology studies.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to induce mutations or chromosomal damage. The results of these studies for arterolane maleate are not publicly available.

Experimental Protocols: Standard Genotoxicity Battery

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).[6]

-

In Vitro Mammalian Cell Cytogenetic Assay: This assay, often a micronucleus test or a chromosomal aberration assay in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes), detects clastogenic and aneugenic effects.

-

In Vivo Genotoxicity Assay: An in vivo assay, typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood), is conducted to assess genotoxicity in a whole animal system.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for any new drug, especially for antimalarials that may be used in women of childbearing potential. These studies evaluate the effects on fertility, embryonic and fetal development, and pre- and postnatal development.[7] Specific data for arterolane maleate are not available in the public domain.

Experimental Protocols: Key Reproductive and Developmental Toxicity Studies

-

Fertility and Early Embryonic Development: Typically conducted in rats, this study assesses the effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development.

-

Embryo-Fetal Development: These studies, conducted in two species (usually a rodent and a non-rodent, e.g., rabbits), evaluate the potential for teratogenicity and other developmental effects on the fetus when the drug is administered during the period of organogenesis.[8]

-

Pre- and Postnatal Development: This study, usually in rats, assesses the effects of drug exposure from implantation through lactation on the F1 generation.

Local Tolerance

Local tolerance studies are performed to evaluate the effects of a drug at the site of administration. For an orally administered drug like arterolane, these effects are typically assessed as part of the repeated-dose toxicity studies through histopathological examination of the gastrointestinal tract. Specific local tolerance studies, such as dermal or ocular irritation tests, would be conducted if other routes of administration were intended.[9]

Conclusion

The publicly available data on the preclinical safety and toxicology of arterolane maleate is limited, with most information derived from clinical trials. While these trials indicate good tolerability in humans at therapeutic doses, the detailed preclinical studies that form the foundation of the safety assessment are not accessible in the public domain. This technical guide has outlined the standard battery of preclinical safety studies that would have been required for the regulatory approval of arterolane maleate. For researchers and drug development professionals, this serves as a framework for understanding the necessary non-clinical safety evaluation of a new chemical entity and highlights the existing data gaps for this particular compound. A complete and detailed preclinical safety profile would require access to the proprietary data submitted to regulatory authorities.

References

- 1. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160) maleate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 8. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revistas.unal.edu.co [revistas.unal.edu.co]

Arterolane Maleate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane, a synthetic peroxide antimalarial, and its maleate salt, represent a significant advancement in the treatment of malaria. As a fully synthetic compound, it offers a stable and reliable alternative to artemisinin-based therapies. This technical guide provides an in-depth analysis of the core physicochemical properties of Arterolane Maleate, focusing on its solubility and stability characteristics. Understanding these parameters is critical for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Arterolane Maleate exhibits a range of solubilities in various solvents, which is a key consideration for its application in different dosage forms, from oral solids to parenteral solutions.

Quantitative Solubility Data

The following table summarizes the known solubility data for Arterolane Maleate in commonly used laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | Not Specified |

| In vivo formulation 1¹ | ≥ 1.67 | Not Specified | Not Specified |

| In vivo formulation 2² | ≥ 1.67 | Not Specified | Not Specified |

| In vivo formulation 3³ | ≥ 1.67 | Not Specified | Not Specified |

¹10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] ²10% DMSO, 90% (20% SBE-β-CD in Saline)[1] ³10% DMSO, 90% Corn Oil[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for Arterolane Maleate.

Shake-Flask Solubility Determination Workflow

Stability Characteristics

The stability of Arterolane Maleate is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are performed to identify potential degradation products and pathways. As per the International Conference on Harmonisation (ICH) guidelines, Arterolane Maleate has been subjected to stress conditions including acid, base, oxidation, heat, and light.[2][3]

Summary of Stability under Stress Conditions:

Arterolane Maleate has been found to be unstable under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[2] These studies have identified the formation of at least four unique degradation products.[2]

Quantitative Stability Data

The following table summarizes the results from forced degradation studies. The data highlights the conditions under which Arterolane Maleate degrades and the extent of that degradation where information is available.

| Stress Condition | Reagent/Condition Details | Time | Temperature (°C) | Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80 | ~12% |

| Basic Hydrolysis | 0.01 M NaOH | 1 hour | 80 | ~16% |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | ~14% |

| Thermal | Solid State | 48 hours | 105 | ~9% |

| Photolytic | Solid State, UV light (254 nm) | 48 hours | Room Temperature | ~10% |

Note: The percentage of degradation can vary depending on the exact experimental conditions. The data presented is a synthesis of available information and should be considered indicative.

Experimental Protocols: Forced Degradation Studies

The following provides an overview of the methodologies employed in the forced degradation of Arterolane Maleate.

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: A stock solution of Arterolane Maleate is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Application of Stress: The stock solution is subjected to various stress conditions as detailed below.

-

Neutralization/Stopping the Reaction: After the specified time, the reaction is stopped. For acidic and basic solutions, this is typically achieved by neutralization.

-

Analysis: The stressed samples are then diluted with the mobile phase and analyzed using a validated stability-indicating HPLC method to determine the percentage of remaining Arterolane Maleate and to profile the degradation products.

Specific Stress Conditions:

-

Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C).

-

Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.01 M NaOH) and heated (e.g., at 80°C).

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug is exposed to high temperature (e.g., 105°C).

-

Photolytic Degradation: The solid drug is exposed to UV light (e.g., at 254 nm) in a photostability chamber.

Forced Degradation Experimental Workflow

Degradation Pathway

Forced degradation studies have revealed that the 1,2,4-trioxolane ring, which is the pharmacophore of Arterolane, is a primary site of degradation. One of the major degradation pathways involves the breakdown of the (1r,3r,5r,7r)-2-methoxyadamantan-2-ol moiety and subsequent diol formation at the trioxolane ring.[2]

The following diagram illustrates a proposed degradation pathway for Arterolane. The exact structures of all degradation products (DPs) are not fully elucidated in the available literature, but the major degradation product (DP4) has been identified.[2]

Proposed Degradation Pathway of Arterolane

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of Arterolane Maleate based on currently available data. While it is evident that Arterolane Maleate's solubility can be enhanced through formulation strategies, further research to quantify its intrinsic solubility in aqueous and organic media is warranted. The stability profile indicates that Arterolane Maleate is susceptible to degradation under various stress conditions, highlighting the importance of controlled storage and handling, as well as the use of validated stability-indicating analytical methods for its quality control. The elucidation of degradation pathways is crucial for the development of stable formulations and for ensuring the safety and efficacy of the final drug product. The information presented herein serves as a valuable resource for scientists and professionals involved in the development and handling of this important antimalarial agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form : Oriental Journal of Chemistry [orientjchem.org]

Initial Clinical Trial Results of Arterolane Maleate Monotherapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial results for Arterolane Maleate (also known as OZ277 or RBx 11160) when used as a monotherapy for the treatment of uncomplicated Plasmodium falciparum malaria. The data presented herein is collated from early-phase clinical studies and aims to offer a detailed perspective for researchers and professionals in the field of drug development.

Executive Summary

Arterolane Maleate is a synthetic trioxolane antimalarial compound developed as a potential alternative to artemisinin-based therapies.[1][2] Initial Phase II clinical trials investigated its efficacy and safety as a standalone agent. While demonstrating rapid parasite clearance, the monotherapy was ultimately hampered by high rates of recrudescence, leading to its subsequent development as part of a fixed-dose combination therapy with piperaquine phosphate.[1][3] This document outlines the quantitative outcomes, experimental designs, and mechanistic insights from these foundational monotherapy trials.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from a pivotal Phase II, multicenter, randomized, dose-finding clinical trial.[4]

Table 1: Patient Demographics and Dosing Cohorts

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Number of Patients | 78 | 76 | 75 |

| Dosing Regimen | Once daily for 7 days | Once daily for 7 days | Once daily for 7 days |

Table 2: Pharmacodynamic Response Parameters

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| Recrudescence Rate (Day 28) | Not explicitly stated | Not explicitly stated | 28% - 37%[3] |

| 50% Parasite Clearance (PC₅₀) | Data not available | Data not available | Data not available |

| 90% Parasite Clearance (PC₉₀) | Data not available | Data not available | Data not available |

| Parasite Clearance Time (PCT) | Data not available | Data not available | Data not available |

Note: Specific values for PC₅₀, PC₉₀, and PCT for each dose group were not detailed in the available literature, though the relationship between pharmacokinetic parameters and these indices was a focus of the study.[4]

Experimental Protocols

The primary source for the experimental protocol is the Phase II, double-blind, multicenter, randomized, parallel-group, dose-ranging trial.[4]

Study Design

A flowchart of the experimental workflow is provided below.

Caption: Experimental workflow for the Phase II dose-ranging trial.

Patient Population

Patients with acute, uncomplicated P. falciparum malaria were enrolled in the study.[4]

Dosing and Administration

Patients were randomized into one of three cohorts to receive 50 mg, 100 mg, or 200 mg of Arterolane Maleate orally, once daily for seven consecutive days.[4]

Pharmacokinetic and Pharmacodynamic Assessments

-